molecular formula C4H8O B590947 Isobutyraldehyde-D7 CAS No. 122684-65-5

Isobutyraldehyde-D7

Cat. No.: B590947
CAS No.: 122684-65-5
M. Wt: 79.15
InChI Key: AMIMRNSIRUDHCM-UAVYNJCWSA-N
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Description

Isobutyraldehyde-D7 (CAS 122684-65-5) is a stable isotope-labeled analog of isobutyraldehyde where all seven hydrogen atoms are replaced by deuterium (D), yielding the molecular formula C₄HD₇O and a molecular weight of 79.15 g/mol . This compound is a clear, colorless oil at room temperature . Its primary research value lies in its role as an internal standard for the precise mass spectrometry (MS)-based quantification of its non-deuterated counterpart in various sample matrices. The deuterated analog co-elutes with the analyte, effectively compensating for ion suppression and matrix effects, thereby significantly improving the accuracy and precision of analytical results . Beyond its analytical applications, this compound is a critical tool for probing chemical and biological mechanisms. The kinetic isotope effect (KIE) arising from the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can alter reaction rates. Researchers leverage this effect to elucidate complex reaction mechanisms, particularly those involving hydride or proton transfer from the aldehyde group or the alpha-carbon . In metabolic studies, it serves as a traceable probe to map the metabolic fate of isobutyraldehyde and to elucidate biosynthetic pathways within living organisms . For instance, in engineered microbial systems, isobutyraldehyde is a key intermediate in the bio-production of isobutanol, a second-generation biofuel . Furthermore, this compound functions as a versatile deuterated building block for organic synthesis. It is used as an intermediate in the preparation of more complex labeled molecules, such as in the epoxidation of alkenes, enabling the creation of specialized probes for chemical and biological research . Properties & Specifications • CAS Number: 122684-65-5 • Molecular Formula: C₄HD₇O • Molecular Weight: 79.15 g/mol • Appearance: Clear, colorless oil • Storage: 2-8°C Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

122684-65-5

Molecular Formula

C4H8O

Molecular Weight

79.15

IUPAC Name

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal

InChI

InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D

InChI Key

AMIMRNSIRUDHCM-UAVYNJCWSA-N

SMILES

CC(C)C=O

Synonyms

2-Methyl-propanal-D7;  2-Formylpropane-D7;  2-Methyl-1-propanal-D7;  2-Methylpropanal-D7;  2-Methylpropionaldehyde-D7;  2-Propanecarboxaldehyde-D7;  Dimethylacetaldehyde-D7;  Isobutanal-D7;  Isobutyral-D7;  Isobutyric Aldehyde-D7;  Isobutyryl Aldehyde-D7;  Isop

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Isobutyraldehyde-D7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.

    Condensation: Formaldehyde in the presence of a base such as sodium hydroxide is commonly used.

Major Products Formed:

    Oxidation: Methacrolein, methacrylic acid.

    Reduction: Isobutanol.

    Condensation: Hydroxypivaldehyde.

Scientific Research Applications

Isobutyraldehyde-D7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of isobutyraldehyde-D7 involves its participation in various chemical reactions where the deuterium atoms act as tracers. This allows researchers to track the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Isobutyraldehyde (Non-Deuterated)
  • Formula : C₄H₈O
  • CAS : 78-84-2
  • Key Differences : Lacks deuterium substitution, leading to lower molecular weight and distinct spectral properties. Reactivity in hydrogen-transfer reactions is higher due to the absence of kinetic isotope effects .
N-Isobutyryl-glycine-D7
  • Formula: C₆H₅D₇NO₃
  • Molecular Weight : 152.20 g/mol
  • CAS: Not explicitly provided (referenced as a deuterated internal standard)
  • Key Differences : A glycine derivative with deuterium substitution, used in metabolomics and analytical chemistry as an internal standard. Structurally distinct due to the presence of an amide bond and carboxylic acid group, unlike the aldehyde functionality in Isobutyraldehyde-D7 .
Methyl Isolithocholate-D7
  • Formula : C₂₅H₃₃D₇O₄ (estimated)
  • CAS: Not explicitly provided
  • Key Differences : A deuterated bile acid derivative used in lipid metabolism studies. Unlike this compound, it features a steroid backbone and hydroxyl/carboxyl groups, making it relevant to biochemistry rather than organic synthesis .

Physicochemical and Functional Comparisons

Property This compound Isobutyraldehyde N-Isobutyryl-glycine-D7 Methyl Isolithocholate-D7
Molecular Weight ~88.2 g/mol 72.11 g/mol 152.20 g/mol ~450.6 g/mol (estimated)
Deuterium Substitution 7 H → D None 7 H → D 7 H → D
Functional Groups Aldehyde (-CHO) Aldehyde (-CHO) Amide, Carboxylic Acid Hydroxyl, Carboxylic Acid
Primary Applications Kinetic studies, tracing Industrial synthesis Analytical internal standard Lipid metabolism studies
Purity Not specified ≥95% (typical) ≥95% Not specified
Key References

Research and Industrial Relevance

  • This compound: Valued in isotope dilution mass spectrometry (IDMS) for quantifying trace aldehydes in environmental samples. Its deuterated structure reduces background noise in detection methods .
  • N-Isobutyryl-glycine-D7: Used in clinical diagnostics to measure urinary organic acids, leveraging its stability and deuterium labeling for precision .
  • Non-Deuterated Isobutyraldehyde: Industrially significant in producing 2-ethylhexanol (a plasticizer precursor) and neopentyl glycol (coatings and resins) .

Biological Activity

Isobutyraldehyde-D7, a deuterated form of isobutyraldehyde, is a compound of interest in various fields, including organic chemistry and biochemistry. Its biological activity is crucial for understanding its metabolic pathways, toxicological effects, and potential applications in research and industry. This article examines the biological activity of this compound, focusing on its effects in different biological systems, toxicity studies, and metabolic transformations.

Chemical Structure and Properties

This compound has the molecular formula C4H7D7OC_4H_7D_7O and is characterized by the presence of deuterium isotopes. The presence of these isotopes can influence its reactivity and biological interactions compared to its non-deuterated counterpart.

Metabolic Pathways

Isobutyraldehyde is primarily involved in metabolic pathways leading to the production of isobutanol and other metabolites. In microbial systems, it can be produced from 2-ketoisovalerate through a series of enzymatic reactions:

  • Pyruvic Acid → Acetolactate (via acetohydroxy acid synthase)
  • Acetolactate → 2,3-Dihydroxyisovalerate (via acetohydroxy acid isomeroreductase)
  • 2,3-Dihydroxyisovalerate → 2-Ketoisovalerate (via dihydroxy acid dehydratase)
  • 2-Ketoisovalerate Isobutyraldehyde (via 2-keto-acid decarboxylase)
  • Isobutyraldehyde Isobutanol (via alcohol dehydrogenase)

This pathway highlights the importance of Isobutyraldehyde in synthesizing biofuels and other valuable chemicals from renewable resources .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A comprehensive study involving F344/N rats and B6C3F1 mice exposed to varying concentrations of isobutyraldehyde revealed significant findings:

  • Exposure Levels : Rats were exposed to concentrations ranging from 0 to 8,000 ppm for 13 weeks.
  • Findings :
    • At high concentrations (4,000-8,000 ppm), there were notable decreases in body weight and increased mortality rates.
    • Clinical signs included abnormal respiratory sounds, decreased activity levels, and nasal discharge.
    • Histopathological examinations showed necrosis in nasal turbinates and mild inflammation in various tissues .

The data suggest that while lower exposures may be tolerated, higher concentrations pose serious health risks.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Microbial Fermentation : Research indicated that certain bacterial strains can utilize Isobutyraldehyde as a substrate for growth, leading to the production of valuable metabolites such as isobutanol. The efficiency of this conversion depends on the specific metabolic pathways employed by the microorganisms involved .
  • Genetic Toxicology : In vitro studies using Salmonella typhimurium and mouse lymphoma cells demonstrated that Isobutyraldehyde can induce mutations under specific conditions. These findings are critical for assessing the compound's potential risks in industrial applications .

Data Summary

Study TypeOrganismConcentration (ppm)Key Findings
ToxicologyF344/N Rats0 - 8,000Increased mortality at >4,000 ppm; respiratory issues observed
Microbial FermentationVarious BacteriaN/AUtilization as a substrate for isobutanol production
Genetic ToxicologySalmonella typhimuriumN/AInduction of mutations observed

Q & A

Q. How can Isobutyraldehyde-D7 be synthesized with high isotopic purity for use as an internal standard?

Methodological Answer:

  • Deuterium Incorporation : Use catalytic deuteration (e.g., Pd/C or PtO₂ catalysts) under controlled D₂ gas pressure to replace seven hydrogen atoms in isobutyraldehyde. Monitor reaction progress via mass spectrometry (MS) to ensure >99% isotopic purity .
  • Purification : Employ fractional distillation or preparative gas chromatography (GC) to isolate this compound from residual reactants. Validate purity using nuclear magnetic resonance (¹H/²H NMR) and high-resolution MS .
  • Quality Control : Document synthesis parameters (temperature, catalyst loading) and analytical validation in the experimental section to ensure reproducibility .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR to confirm the absence of non-deuterated protons and ²H NMR to quantify deuterium distribution. Compare spectra with non-deuterated analogs for validation .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (M⁺) at m/z 89.083 (calculated for C₄D₇O) and detects isotopic impurities.
  • Elemental Analysis : Verify C, H, and D percentages against theoretical values (e.g., 53.3% D for C₄D₇O) .

Q. How should this compound be optimized as an internal standard in GC-MS quantification studies?

Methodological Answer:

  • Calibration Curve Design : Co-inject this compound with the analyte at varying concentrations. Use linear regression to establish a response factor, ensuring the deuterated compound elutes near the target analyte to minimize matrix effects .
  • Matrix Matching : Prepare calibration standards in a matrix mimicking the sample (e.g., biological fluids) to account for ionization suppression/enhancement .
  • Data Validation : Calculate relative standard deviation (RSD) for triplicate runs to confirm precision (<5% RSD) .

Advanced Research Questions

Q. How can isotopic interference from this compound be mitigated in complex matrices during LC-MS/MS analysis?

Methodological Answer:

  • Chromatographic Separation : Optimize column chemistry (e.g., HILIC for polar metabolites) to resolve this compound from endogenous isobutyraldehyde.
  • High-Resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic clusters (e.g., Δm/z 0.02 for D7 vs. non-deuterated forms) .
  • Blank Subtraction : Analyze matrix-matched blanks to identify and subtract background signals .

Q. What experimental approaches quantify kinetic isotope effects (KIEs) of this compound in enzymatic reactions?

Methodological Answer:

  • Competitive KIE Assays : Incubate deuterated and non-deuterated substrates with the enzyme. Measure product ratios via GC-MS to calculate kH/kD .
  • Isotopic Labeling : Track deuterium retention in products using ²H NMR or MS/MS fragmentation patterns to identify bond cleavage sites .

Q. What strategies ensure long-term stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store aliquots at -20°C, 4°C, and 25°C. Monitor degradation via GC-MS at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to predict shelf life .
  • Protective Measures : Store in amber vials under inert gas (N₂) to prevent oxidation. Add stabilizers (e.g., 0.1% BHT) if necessary .

Q. How can contradictory data on this compound’s reactivity in photochemical studies be resolved?

Methodological Answer:

  • Controlled Replication : Repeat experiments under identical conditions (light intensity, wavelength, solvent purity). Document deviations in supplementary materials .
  • Cross-Method Validation : Compare results from UV-Vis spectroscopy, MS, and quantum chemical calculations to identify systematic errors .

Q. What methodologies characterize deuterium distribution heterogeneity in this compound batches?

Methodological Answer:

  • Site-Specific NMR : Use ²H-¹H correlation spectroscopy (HMQC) to map deuterium occupancy at each carbon .
  • Isotope Ratio MS : Compare D/H ratios across multiple batches to assess synthetic consistency .

Q. How are degradation products of this compound identified in accelerated aging studies?

Methodological Answer:

  • LC-HRMS/MS : Fragment ions (e.g., m/z 45.034 for CD₃CHO) identify deuterated acetaldehyde as a primary degradation product.
  • Stability-Indicating Assays : Validate methods to separate degradation peaks from the parent compound .

Q. What multi-method validation protocols confirm this compound’s suitability for cross-disciplinary research?

Methodological Answer:

  • Interlaboratory Studies : Distribute aliquots to partner labs for parallel analysis via NMR, MS, and IR. Use consensus data to establish reference standards .
  • Uncertainty Budgets : Calculate combined uncertainties (synthesis, analysis, storage) to define acceptable tolerance ranges .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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